Cyanosporaside B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyanosporaside B is a natural product found in Salinispora pacifica with data available.

Aplicaciones Científicas De Investigación

Structural Characteristics

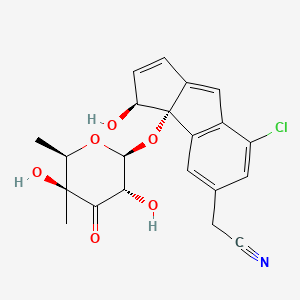

Cyanosporaside B is classified as a chloro- and cyano-cyclopenta[a]indene glycoside. Its structure suggests that it may have enediyne polyketide biosynthetic origins, which are known for their potent biological activities, particularly in DNA damage and cytotoxicity against cancer cells . The compound features a chlorinated cyclopenta[a]indene core, which is significant for its biochemical interactions.

Antitumor Activity

This compound has been evaluated for its cytotoxic properties against various cancer cell lines. In studies, it demonstrated notable activity against human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and H460 (lung cancer) . The mechanism of action is believed to involve DNA intercalation, leading to disruption of cellular processes and induction of apoptosis in malignant cells.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on several cancer cell lines:

- Cell Lines Tested : MCF-7, HepG2, B16 (melanoma), H460 (lung cancer), CCRF-CEM (leukemia).

- Findings : IC50 values indicated significant cytotoxicity, with lower values correlating to higher potency against specific cell lines .

Antiviral Properties

Recent research has also indicated the potential antiviral applications of this compound. Natural products derived from marine sources are being explored for their ability to inhibit viral replication. Preliminary docking studies suggest that compounds like this compound may interact favorably with viral proteases, which are critical for viral lifecycle progression .

Case Study: In Silico Assessments

A computational study focused on the binding affinities of this compound against SARS-CoV-2 proteases:

- Methodology : Molecular docking simulations were conducted to evaluate interactions.

- Results : The compound exhibited promising binding affinities, suggesting potential as a lead compound for antiviral drug development .

Biosynthetic Engineering

The biosynthetic pathways of this compound have been characterized through genetic studies. Researchers have cloned and sequenced the biosynthetic gene clusters responsible for its production. This genetic understanding opens avenues for bioengineering efforts aimed at enhancing yield or modifying the structure of cyanosporasides to improve their pharmacological properties .

Case Study: Genetic Characterization

A study characterized the cyanosporaside biosynthetic gene cluster:

- Findings : The research provided insights into the enzymatic processes involved in the synthesis of cyanosporasides, facilitating targeted modifications through genetic engineering techniques .

Summary Table of Applications

| Application Area | Description | Key Findings/Results |

|---|---|---|

| Antitumor Activity | Cytotoxic effects on cancer cell lines | Significant IC50 values indicating potent activity |

| Antiviral Properties | Potential inhibition of viral proteases | Favorable binding affinities in molecular docking studies |

| Biosynthetic Engineering | Genetic manipulation for enhanced production | Characterization of biosynthetic pathways |

Propiedades

Fórmula molecular |

C21H20ClNO6 |

|---|---|

Peso molecular |

417.8 g/mol |

Nombre IUPAC |

2-[(1S,8bR)-5-chloro-8b-[(2S,3S,5S,6R)-3,5-dihydroxy-5,6-dimethyl-4-oxooxan-2-yl]oxy-1-hydroxy-1H-cyclopenta[a]inden-7-yl]acetonitrile |

InChI |

InChI=1S/C21H20ClNO6/c1-10-20(2,27)18(26)17(25)19(28-10)29-21-12(3-4-16(21)24)9-13-14(21)7-11(5-6-23)8-15(13)22/h3-4,7-10,16-17,19,24-25,27H,5H2,1-2H3/t10-,16+,17-,19+,20+,21-/m1/s1 |

Clave InChI |

YQLQWGVOWKPLFR-SFLKYZCSSA-N |

SMILES isomérico |

C[C@@H]1[C@](C(=O)[C@H]([C@@H](O1)O[C@]23[C@H](C=CC2=CC4=C3C=C(C=C4Cl)CC#N)O)O)(C)O |

SMILES canónico |

CC1C(C(=O)C(C(O1)OC23C(C=CC2=CC4=C3C=C(C=C4Cl)CC#N)O)O)(C)O |

Sinónimos |

cyanosporaside B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.